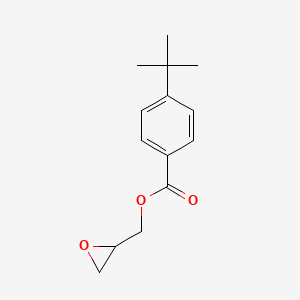

Glycidyl 4-tert-Butylbenzoate

Descripción

Significance as a Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are fundamental chemical units used to construct more complex molecules. specificpolymers.comcymitquimica.com Glycidyl (B131873) 4-tert-butylbenzoate fits this description perfectly, offering a reactive epoxide functional group that can participate in a variety of chemical transformations. cymitquimica.com The presence of the tert-butyl group provides steric bulk, which can influence the regioselectivity of reactions and enhance the solubility of the compound in organic solvents. cymitquimica.com This makes it a valuable intermediate in the synthesis of a diverse range of organic compounds. cymitquimica.comhaztech.com.au Research has demonstrated its utility in the regioselective ring-opening of the epoxide by various nucleophiles, a key reaction in creating new functionalized molecules. rsc.org

Role in Polymer Chemistry and Advanced Materials Science Studies

The bifunctional nature of Glycidyl 4-tert-butylbenzoate, possessing both an epoxide ring and an ester group, makes it a valuable monomer in polymer chemistry. cymitquimica.comcymitquimica.com It can be used as a modifier for epoxy and alkyd resins, contributing to the final properties of the polymer. fusokk.co.jp The tert-butyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymers. Its role as a monomer allows for its incorporation into polymer chains, leading to the development of advanced materials with tailored characteristics. cymitquimica.com For instance, the related compound, 4-tert-butylbenzoic acid, is used as a chain stop agent in resins, highlighting the importance of this chemical moiety in controlling polymer architecture. guidechem.com

Overview of Epoxide Reactivity in Organic Transformations

Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by a highly strained ring structure. chemistry.coachmasterorganicchemistry.comwikipedia.org This ring strain, approximately 25 kcal/mol, makes epoxides significantly more reactive than their acyclic ether counterparts. masterorganicchemistry.com They are susceptible to ring-opening reactions initiated by both acids and bases. chemistry.coachmasterorganicchemistry.com

Under basic or nucleophilic conditions, the attacking nucleophile will typically target the less sterically hindered carbon of the epoxide ring in an SN2-type reaction. chemistry.coachlumenlearning.com This results in the formation of a product with the nucleophile attached to the less substituted carbon and the hydroxyl group on the more substituted carbon.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. chemistry.coachlumenlearning.com The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge, in a reaction that has characteristics of both SN1 and SN2 mechanisms. lumenlearning.com This differential reactivity under acidic and basic conditions allows for controlled and predictable transformations, making epoxides like this compound powerful intermediates in organic synthesis. chemistry.coachlibretexts.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxiran-2-ylmethyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWVDELPZQQGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346517 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59313-58-5 | |

| Record name | Glycidyl 4-tert-Butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Glycidyl 4 Tert Butylbenzoate

Esterification Approaches for Glycidyl (B131873) 4-tert-Butylbenzoate Synthesis

The formation of the ester linkage in Glycidyl 4-tert-Butylbenzoate is a cornerstone of its synthesis. This is predominantly achieved by reacting a derivative of 4-tert-butylbenzoic acid with an epoxide-containing molecule.

Utilization of 4-tert-Butylbenzoic Acid Precursors

The most direct route to this compound involves the esterification of 4-tert-butylbenzoic acid or its corresponding salt. cymitquimica.com This aromatic carboxylic acid, a white crystalline solid, serves as the structural backbone providing the tert-butylbenzoyl moiety to the final product. cymitquimica.com

A common industrial method involves the reaction of the sodium salt of 4-tert-butylbenzoic acid with epichlorohydrin (B41342). cabidigitallibrary.orgacs.org This reaction is typically performed under phase-transfer catalysis conditions, which facilitates the reaction between the water-soluble carboxylate salt and the water-insoluble epichlorohydrin. cabidigitallibrary.orgacs.org The use of the pre-formed salt of the carboxylic acid is a crucial aspect of this synthetic strategy.

Alternatively, direct esterification of 4-tert-butylbenzoic acid with glycidol (B123203) can be employed. rsc.orgnih.gov This method avoids the use of halogenated intermediates like epichlorohydrin, presenting a potentially greener alternative. The reaction involves the direct coupling of the carboxylic acid with the hydroxyl group of glycidol, often with catalytic activation. rsc.orgnih.gov

Catalytic Systems in Ester Formation

The efficiency and selectivity of the esterification process are heavily reliant on the catalytic system employed. For the reaction involving the salt of 4-tert-butylbenzoic acid and epichlorohydrin, phase-transfer catalysts (PTCs) are essential. acs.orgphasetransfercatalysis.com These catalysts, typically quaternary ammonium (B1175870) salts, facilitate the transfer of the carboxylate anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. acs.orgphasetransfercatalysis.com

Tetrabutylammonium (B224687) bromide (TBAB) is a frequently utilized phase-transfer catalyst in the synthesis of glycidyl esters. cabidigitallibrary.orgphasetransfercatalysis.com It effectively promotes the nucleophilic attack of the carboxylate on the epoxide ring of epichlorohydrin. The reaction mechanism under PTC involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the carboxylate anion, which can then readily react in the organic phase. acs.org The choice of catalyst and reaction conditions, such as temperature and solvent, are critical in optimizing the yield and purity of the final product. acs.org

For the direct esterification of 4-tert-butylbenzoic acid with glycidol, both chemical and enzymatic catalysts can be used. Lipases, for instance, have been shown to catalyze the esterification of glycidol, offering a high degree of selectivity under mild reaction conditions. nih.gov This enzymatic approach aligns with the principles of green chemistry by utilizing biocatalysts. nih.gov

| Catalyst Type | Precursors | Typical Reaction Conditions | Advantages | Reference |

| Phase-Transfer Catalyst (e.g., TBAB) | Sodium 4-tert-butylbenzoate, Epichlorohydrin | Solid-liquid or liquid-liquid system, often with excess epichlorohydrin as solvent, 1-hour reaction time has been reported for similar systems. | High efficiency, relatively short reaction times. | cabidigitallibrary.orgacs.orgphasetransfercatalysis.com |

| Lipase | 4-tert-butylbenzoic Acid, Glycidol | Organic solvent (e.g., chloroform), moderate temperatures (e.g., 35°C), controlled water content. | High enantioselectivity, mild conditions, environmentally benign. | nih.gov |

| Iron-based Organocatalyst (e.g., FeCl3+DMAP) | 4-tert-butylbenzoic Acid, Epoxide | Not explicitly for this compound, but used for ring-opening of epoxides with carboxylic acids. | Utilizes earth-abundant metal, potential for sustainable catalysis. | rug.nl |

Derivatization Strategies from Glycidol or Epichlorohydrin Intermediates

The synthesis of this compound is fundamentally a process of attaching the 4-tert-butylbenzoyl group to a glycidyl moiety. This can be approached from the perspective of modifying either glycidol or epichlorohydrin.

The reaction of 4-tert-butylbenzoic acid or its acid chloride with glycidol is a direct derivatization route. The use of glycidol is advantageous as it is a biomass-derived feedstock, contributing to the sustainability of the process. rsc.org The reaction with the carboxylic acid is an esterification, while the reaction with the acid chloride would be an acylation, typically carried out in the presence of a base to neutralize the HCl byproduct.

The more traditional and widely practiced industrial method utilizes epichlorohydrin. cabidigitallibrary.orgnih.gov In this strategy, the sodium salt of 4-tert-butylbenzoic acid acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the chloride ion, leading to the formation of the glycidyl ester ring. cabidigitallibrary.orgacs.org This process is often facilitated by phase-transfer catalysis to overcome the immiscibility of the reactants. cabidigitallibrary.orgacs.org

| Intermediate | Reagent | Key Reaction Step | Typical Catalyst/Conditions | Reference |

| Glycidol | 4-tert-butylbenzoic Acid | Esterification | Lipase or other esterification catalyst | rsc.orgnih.gov |

| Epichlorohydrin | Sodium 4-tert-butylbenzoate | Nucleophilic substitution and ring closure | Phase-transfer catalyst (e.g., TBAB) | cabidigitallibrary.orgacs.orgnih.gov |

| Glycidol | 4-tert-butylbenzoyl chloride | Acylation | Base (e.g., pyridine, triethylamine) |

Advancements in Sustainable and Green Chemical Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend is also evident in the production of glycidyl esters like this compound.

A key advancement is the move towards solvent-free reaction conditions. researchgate.net The synthesis of glycidyl ethers, a closely related class of compounds, has been successfully demonstrated without the use of water or other organic solvents, employing a solid base and a phase-transfer catalyst. researchgate.net This approach simplifies product purification, as the solid byproducts can be easily removed by filtration, and reduces waste generation. researchgate.net

The utilization of renewable feedstocks is another important aspect of green chemistry. The synthesis of glycidyl esters from biomass-derived glycidol instead of petroleum-based epichlorohydrin is a significant step in this direction. rsc.org This not only reduces the carbon footprint of the process but also avoids the use of a chlorinated compound. rsc.org

Furthermore, energy-efficient techniques such as ultrasound and microwave irradiation are being explored to accelerate reaction rates and improve yields in esterification and epoxide reactions. mdpi.comuminho.ptbiointerfaceresearch.comicm.edu.plmdpi.com Ultrasound-assisted synthesis, for example, can significantly reduce reaction times and temperatures in esterification processes by creating fine emulsions and increasing the interfacial area between reactants. biointerfaceresearch.comacs.org Microwave-assisted synthesis has been shown to be effective in the rapid synthesis of related polymers from epichlorohydrin precursors, suggesting its potential applicability to the synthesis of the monomer itself. icm.edu.pl

| Green Chemistry Advancement | Description | Potential Benefits | Reference |

| Solvent-Free Synthesis | Reaction of a fatty alcohol with epichlorohydrin using a solid base and a phase-transfer catalyst without any solvent. | Easy removal of solid byproducts, reduced use of reactants, increased yields. | researchgate.net |

| Use of Bio-based Feedstock | Transesterification with biomass-derived glycidol to produce glycidyl esters. | Chlorine-free process, utilization of renewable resources. | rsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote esterification reactions. | Reduced reaction times and temperatures, increased yields, lower energy consumption. | mdpi.combiointerfaceresearch.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions involving epoxides. | Rapid synthesis, high yields, potential for low-temperature reactions. | icm.edu.plmdpi.com |

Chemical Reactivity and Mechanistic Investigations of the Epoxide Moiety

Nucleophilic Ring-Opening Reactions of Glycidyl (B131873) 4-tert-Butylbenzoate

The reaction of Glycidyl 4-tert-Butylbenzoate with nucleophiles is a cornerstone of its synthetic utility. These reactions are characterized by specific regioselectivity and stereochemistry, which can be influenced by the choice of catalyst and reaction conditions.

In nucleophilic ring-opening reactions, the attacking nucleophile can theoretically approach either of the two carbon atoms of the epoxide ring. Research has shown that for 1,2-epoxy substrates like this compound, nucleophiles such as thiosilanes preferentially attack the less sterically hindered carbon atom. rsc.org This regioselectivity leads to the formation of a specific isomer. For instance, the reaction with trimethylsilyl (B98337) thiocyanate (B1210189) (TMSNCS) results in the attack at the terminal carbon of the epoxide ring. rsc.org

The stereochemical outcome of these reactions is also of significant interest. In many cases, the ring-opening proceeds with an inversion of configuration at the attacked carbon center, resulting in trans-adducts. rsc.org This is a hallmark of an SN2-type mechanism, where the nucleophile attacks from the side opposite to the carbon-oxygen bond of the epoxide.

The efficiency of nucleophilic ring-opening reactions of this compound can be significantly enhanced through catalysis. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been identified as an effective catalyst for the reaction of thiosilanes with this epoxide. rsc.org The use of TBAF not only accelerates the reaction but also influences the product distribution. rsc.org

Other ammonium (B1175870) salts such as benzyltrimethylammonium (B79724) fluoride (PhCH2Me3N+F-) and benzyltrimethylammonium bifluoride (PhCH2Me3N+HF2-) have demonstrated similar catalytic efficacy, while salts like triethylphenylammonium (B1217615) chloride (PhEt3N+Cl-) and tetrabutylammonium bromide (Bu4N+Br-) were found to be less effective. rsc.org

Table 1: Effect of Catalyst on the Ring-Opening of this compound with TMSNCS

| Catalyst | Yield of Ring-Opened Product | Reference |

| TBAF | High | rsc.org |

| PhCH2Me3N+F- xH2O | Effective | rsc.org |

| PhCH2Me3N+HF2- | Effective | rsc.org |

| PhEt3N+Cl- | Inferior to TBAF | rsc.org |

| Bu4N+Br- | Inferior to TBAF | rsc.org |

This table is generated based on qualitative descriptions in the source material.

A notable side reaction in the ring-opening of this compound is 1,2-acyl migration. In the absence of a suitable catalyst, the reaction of TMSNCS with this compound can lead to the formation of a 2-benzoate product through this rearrangement, albeit in low yields (e.g., 18%). rsc.org The use of a TBAF catalyst has been shown to significantly suppress this undesirable migration, thereby improving the yield of the desired ring-opened product. rsc.org

Electrophilic Activation and Ring Cleavage Pathways

The epoxide ring of this compound can also be activated by electrophiles, leading to its cleavage. A significant example of this is the cycloaddition reaction with carbon dioxide (CO2), which is a stable and less reactive molecule. lookchem.comethernet.edu.et This transformation is typically catalyzed by metal complexes.

For instance, the cycloaddition of CO2 to this compound has been achieved using rare-earth metal complexes bearing a Trost ligand. lookchem.com However, due to the steric hindrance of the substrate, the yield of the corresponding cyclic carbonate was found to be moderate (42%). lookchem.com In another study, the reaction of 4-tert-butylbenzoic acid 2,3-epoxypropyl ester with CO2 using a specific catalyst system yielded the corresponding cyclic carbonate in 50% yield. rsc.org

Table 2: Catalytic Cycloaddition of CO2 to this compound

| Catalyst System | Product | Yield | Reference |

| Rare earth metal complex with Trost ligand | Cyclic carbonate | 42% | lookchem.com |

| Not specified in abstract | (2-oxo-1,3-dioxolan-4-yl)-methyl 4-(tert-butyl) benzoate (B1203000) | 50% | rsc.org |

Transformations Involving the Benzoate Ester Functional Group

The benzoate ester group in this compound offers another avenue for chemical modification. While the epoxide is generally more reactive, the ester linkage can undergo transformations under specific conditions.

A notable reaction is the cleavage of the tert-butyl benzoate ester. A safer and simpler alternative to the hazardous Schmidt procedure (NaH in DMF) involves the use of powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at ambient temperature, which can effect the cleavage in excellent yield. organic-chemistry.org

Furthermore, tert-butyl esters can be converted into other functional groups. For example, reaction with thionyl chloride (SOCl2) at room temperature can selectively provide the corresponding acid chloride in very good yields, while other types of esters remain unreactive. organic-chemistry.org

Polymerization Chemistry of Glycidyl 4 Tert Butylbenzoate and Analogous Monomers

Homopolymerization Pathways

Homopolymerization of glycidyl (B131873) monomers primarily proceeds via the ring-opening of the epoxide group. The choice of initiation method dictates the polymerization mechanism and significantly influences the characteristics of the resulting polymer, such as molecular weight, dispersity, and stereoregularity.

Anionic ring-opening polymerization (AROP) is a widely used method for synthesizing polyethers from functional epoxide monomers. nih.gov This technique often provides excellent control over the polymer's molecular weight and results in narrow molecular weight distributions. nsf.gov For analogous monomers like tert-butyl glycidyl ether (tBuGE), AROP can be initiated using systems such as benzyl (B1604629) alcohol in combination with a strong, non-nucleophilic phosphazene base like t-BuP4. rsc.org The polymerization proceeds in a controlled manner, following first-order kinetics with respect to the monomer. rsc.org

The reactivity of the monomer in AROP is heavily influenced by the side chain. For example, in a comparative study of various glycidyl ethers, propagating centers derived from epoxides with heteroatom-containing side chains, such as benzyl glycidyl ether (BnGE), showed higher reactivity and propagation rates than those with simple alkyl side chains like tBuGE. rsc.org Recent advancements have also explored mechanochemical AROP in the solid state using ball milling, which allows for the polymerization of various functional epoxide monomers at room temperature with a phosphazene superbase. nih.gov

The general mechanism involves the activation of an initiator (e.g., an alcohol) by the base to form an alkoxide, which then nucleophilically attacks the less sterically hindered carbon of the epoxide ring. This process regenerates an alkoxide at the chain end, which then propagates by attacking subsequent monomer units.

Cationic polymerization of glycidyl monomers like glycidol (B123203) can be initiated by Lewis acids, such as boron trifluoride tetrahydrofuran (B95107) complex (BF3 • THF). researchgate.net This method typically yields water-soluble oligoethers with low polydispersity. researchgate.net The mechanism involves the activation of the epoxide's oxygen atom by the Lewis acid, making the ring susceptible to nucleophilic attack. In the presence of co-initiators like water or glycerol, these can act as the initial nucleophile, attacking the activated monomer to start the polymer chain. researchgate.net A challenge in cationic polymerization is the potential for side reactions, such as chain transfer to the monomer or polymer, which can affect the control over the final polymer structure. For instance, in the polymerization of glycidol, it was observed that the experimental degrees of polymerization were lower than theoretical values, suggesting that the hydroxyl group of the unreacted monomer could initiate new polymer chains. researchgate.net

Ring-opening polymerization is the fundamental mechanism underlying the conversion of cyclic epoxide monomers into linear polyethers. This process can be initiated by anionic, cationic, or coordination-insertion species.

In anionic ROP, a nucleophile (like an alkoxide) attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a new alkoxide at the other end, which serves as the propagating species. rsc.org The polymerization of monomers like tBuGE using a benzyl alcohol/t-BuP4 initiating system proceeds in a controlled fashion via this mechanism. rsc.org

In cationic ROP, an electrophilic species activates the oxygen atom of the epoxide. This activation facilitates the ring-opening by a nucleophile, which can be another monomer molecule or a deliberately added initiator. The propagating species is a tertiary oxonium ion. researchgate.net

Metal-free organocatalysis has also emerged as a powerful tool for the controlled ROP of glycidyl esters. For example, a bicomponent catalyst system can achieve well-defined poly(glycidyl ester)s with controlled molar mass and stereoregularity by preventing side reactions like transesterification. researchgate.net

Zwitterionic Ring Expansion Polymerization (ZREP) is a distinctive technique that allows for the synthesis of cyclic polymers directly from cyclic monomers. nih.gov For glycidyl ethers, the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has proven to be an optimal catalyst for this process. nih.govrsc.org

The mechanism is initiated by the reaction of the glycidyl monomer with B(C6F5)3, which leads to the formation of a macrozwitterion—a polymer chain with both a positively and a negatively charged group. researchgate.net This zwitterionic chain grows, and at a certain point, an "end-to-end" cyclization reaction occurs, resulting in the formation of a cyclic polymer and the expulsion of the catalyst. ehu.es The released catalyst can then initiate new polymer chains. ehu.es

This method has been successfully applied to the synthesis of cyclic poly(tert-butyl glycidyl ether) from tert-butyl glycidyl ether (tBGE). ehu.esresearchgate.net The reaction conditions, such as solvent, monomer concentration, and temperature, can be tuned to optimize the formation of cyclic structures. ehu.esresearchgate.net However, the formation of non-cyclic byproducts is a common issue in these systems. ehu.es

Table 1: Zwitterionic Polymerization of tert-Butyl Glycidyl Ether (tBGE) with B(C6F5)3 under Various Conditions Data synthesized from research findings. ehu.es

| Entry | Solvent | Monomer/Initiator Ratio | Monomer Conc. (M) | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|---|

| 1 | Toluene | 450 | 1 | 25 | 96 | 99 | 1.8 | 1.5 |

| 2 | Cyclohexane | 450 | 1 | 25 | 96 | 99 | 2.5 | 1.4 |

| 3 | Dichloromethane | 450 | 1 | 25 | 96 | 99 | 1.7 | 1.5 |

| 4 | Bulk | 450 | 7 | 25 | 96 | 99 | 3.0 | 1.7 |

| 5 | Toluene | 900 | 1 | 25 | 96 | 99 | 2.7 | 1.5 |

Copolymerization Studies and Polymer Architecture Control

Copolymerization of glycidyl monomers with other compounds allows for the synthesis of polymers with tailored properties and complex architectures, such as statistical and block copolymers.

Statistical and block copolymers containing glycidyl units are valuable materials due to the reactive nature of the epoxide or ester side group, which allows for post-polymerization modification.

Statistical Copolymers: Free radical polymerization is a common method to synthesize statistical copolymers. For example, glycidyl methacrylate (B99206) (GMA) has been copolymerized with monomers like 4-benzyloxycarbonylphenyl methacrylate (BCPM) and n-butyl acrylate (B77674) (BA) using initiators such as benzoyl peroxide or AIBN. epa.govmdpi.com The composition of the resulting copolymer can be controlled by the feed ratio of the monomers. epa.gov The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, can be determined to predict the copolymer composition and microstructure. epa.govepa.gov

Block Copolymers: Living and controlled polymerization techniques are essential for the synthesis of well-defined block copolymers.

Anionic Polymerization: Living anionic polymerization has been used to create block copolymers of alkyl methacrylates and glycidyl methacrylate. uliege.be This method yields copolymers with predictable molecular weights and narrow molecular weight distributions. uliege.be

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing block copolymers with controlled architectures. cmu.edu For instance, a poly(n-butyl methacrylate)-b-poly(glycidyl methacrylate) block copolymer, poly(BMA-b-GMA), was successfully synthesized using ATRP. rsc.org This method allows for the preparation of various architectures, from linear AB diblocks to more complex star-shaped copolymers. cmu.edu

The synthesis of these copolymers opens avenues for creating materials for specific applications, such as thermoplastic elastomers, amphiphilic structures for self-assembly, and compatibilizers for polymer blends. rsc.orgmdpi.com

Table 2: Examples of Copolymers Synthesized from Glycidyl Monomers Data synthesized from various research studies. epa.govmdpi.comrsc.orgd-nb.info

| Copolymer System | Monomer 1 | Monomer 2 | Polymerization Method | Architecture | Application Highlight |

|---|---|---|---|---|---|

| P(BCPM-co-GMA) | 4-benzyloxycarbonylphenyl methacrylate (BCPM) | Glycidyl Methacrylate (GMA) | Free Radical | Statistical | Adhesives |

| P(BA-co-GMA) | n-Butyl Acrylate (BA) | Glycidyl Methacrylate (GMA) | Free Radical | Statistical | Self-healing agents |

| P(BMA-b-GMA) | n-Butyl Methacrylate (BMA) | Glycidyl Methacrylate (GMA) | ATRP | Block (Diblock) | Nanocomposite compatibilizer |

| P(EEGE-co-GC) | Ethoxyethyl Glycidyl Ether (EEGE) | Glycidyl Cinnamate (GC) | Anionic ROP (MAROP) | Statistical (Gradient) | Photocrosslinkable hydrogels |

Graft Copolymerization with Co-monomers (e.g., Styrene (B11656), Vinyl 4-tert-Butylbenzoate)

Graft copolymerization is a powerful technique to modify the properties of polymers by attaching side chains (grafts) of a different chemical nature to a main polymer backbone. taylorfrancis.com This method allows for the creation of materials with combined properties from both the backbone and the grafted chains. For polymers derived from epoxide-containing monomers analogous to Glycidyl 4-tert-Butylbenzoate, such as Glycidyl Methacrylate (GMA), graft copolymerization with co-monomers like styrene is a well-explored route to synthesize functional materials. researchgate.netmdpi.com

The "grafting-from" method is commonly employed, where initiator sites are created along a polymer backbone, from which the second monomer is polymerized. nih.gov For instance, radical grafting of GMA and styrene onto a polypropylene (B1209903) (PP) backbone has been demonstrated in the solid state below the melting point of PP. researchgate.net In such a system, styrene can act as a co-monomer that is grafted alongside GMA, or a poly(styrene-co-GMA) chain can be grafted onto the main polymer. The presence of the epoxide group from GMA provides a reactive handle for further modifications. The synthesis of poly(styrene-co-glycidyl methacrylate) copolymers via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been modeled to control copolymer composition and molar mass, which is crucial for creating well-defined graft copolymers. mdpi.com

Another approach involves the "grafting-onto" method, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. mdpi.com For example, polystyrene chains with a terminal bromide group, synthesized via Atom Transfer Radical Polymerization (ATRP), can be grafted onto a backbone copolymer containing reactive sites. fudan.edu.cnresearchgate.net This strategy allows for precise control over the length and distribution of the grafted chains.

While direct studies on the graft copolymerization of this compound are limited, research on analogous structures provides a strong foundation. For example, copolymers of N-vinylcarbazole and Vinyl 4-tert-butylbenzoate have been synthesized through free-radical polymerization. researchgate.net These copolymers' properties, such as their glass transition temperatures and solution behavior, were found to be dependent on the molar composition of the monomers. researchgate.net This indicates that incorporating a bulky, benzoate-containing monomer like Vinyl 4-tert-butylbenzoate can significantly influence the final properties of the copolymer, a principle that would apply when grafting it onto or with a this compound derived polymer.

The following table summarizes representative conditions for the synthesis of graft copolymers involving analogous monomers.

| Backbone/Macroinitiator | Co-monomer(s) | Polymerization Method | Initiator/Catalyst | Key Findings |

| Polypropylene (PP) | Glycidyl Methacrylate (GMA), Styrene (St) | Solid-State Radical Grafting | Benzoyl Peroxide (BPO) | Successful grafting of GMA and St onto PP backbone confirmed by FT-IR. researchgate.net |

| Poly{(4-methylstyrene)-co-[(4-bromomethyl)styrene]} | tert-Butyl Acrylate | Atom Transfer Radical Polymerization (ATRP) | Cu(I) Halides | Preparation of well-defined graft copolymers with low polydispersity (M w /M n = 1.12). epa.gov |

| Poly(GTEMPO-co-EO) | Styrene (PS-Br) | Atom Transfer Nitroxide Radical Coupling (ATNRC) | CuBr/PMDETA | High coupling efficiency (90.2-95.9%) for grafting polystyrene chains onto the backbone. fudan.edu.cnresearchgate.net |

This table presents data from studies on analogous systems to illustrate the principles of graft copolymerization.

Post-Polymerization Functionalization of this compound-Derived Polymers

Post-polymerization modification is a versatile strategy for synthesizing functional polymers. nih.gov This approach involves polymerizing a monomer containing a reactive functional group that remains inert during the polymerization process but can be quantitatively converted into other functionalities in a subsequent step. nih.gov Polymers derived from this compound and its analogs, like poly(glycidyl methacrylate) (PGMA), are excellent candidates for this strategy due to the highly reactive pendant epoxide ring. semanticscholar.orgwchchem.com This oxirane ring can be readily opened by a wide range of nucleophiles under mild conditions, allowing for the introduction of diverse chemical functionalities. researchgate.net

The three-membered epoxide ring in polymers derived from glycidyl monomers is strained and susceptible to nucleophilic attack, leading to ring-opening. This reaction is the basis for a plethora of chemical modifications. The primary modification processes include reactions with amines, thiols, azides, and acids. semanticscholar.orgresearchgate.net

Amine-Epoxy Reactions: The reaction of the pendant epoxide group with primary or secondary amines is a common modification, yielding polymers with amino alcohol functionalities. researchgate.net This "amine-epoxy click" reaction is highly efficient and can be used to introduce a variety of amine-containing molecules, tailoring the polymer's properties, such as its solubility or basicity. semanticscholar.org For example, the reaction of PGMA with various amines like butylmethylamine and propylamine (B44156) has been shown to proceed with high efficiency (88-98%). researchgate.net

Thiol-Epoxy Reactions: The base-catalyzed reaction between a thiol and an epoxide group is another efficient "click" reaction that results in a β-hydroxy thioether linkage. wchchem.comsemanticscholar.org This reaction is highly selective and can be performed under mild conditions. It allows for the attachment of sulfur-containing moieties, which can be useful for applications in materials science and biomedicine.

Azide-Epoxy Reactions: The epoxide ring can be opened by sodium azide (B81097), typically in the presence of a proton source like ammonium (B1175870) chloride, to produce an azido-alcohol functionality. semanticscholar.org This modification is particularly significant because the introduced azide group is a versatile chemical handle for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. tdl.org This two-step process allows for the introduction of a vast array of functionalities.

The table below summarizes various nucleophilic ring-opening reactions performed on the pendant epoxide groups of PGMA, a structural analog to poly(this compound).

| Nucleophile | Functional Group Introduced | Reaction Conditions | Resulting Structure | Reference |

| Primary/Secondary Amines (e.g., Propylamine) | Amino alcohol | 90 °C, overnight | Polymer with pendant β-hydroxy amine groups | researchgate.net |

| Thiols (e.g., 2-Mercaptoethanol) | Thioether and hydroxyl | 80 °C, 2 hours, Et3N catalyst | Polymer with pendant β-hydroxy thioether groups | wchchem.com |

| Sodium Azide (NaN3) | Azide and hydroxyl | 50 °C, NH4Cl | Polymer with pendant azido-alcohol groups | semanticscholar.org |

| Phenol | Ether and hydroxyl | 120 °C, 16 hours, Et3N catalyst | Polymer with pendant β-hydroxy ether groups | wchchem.com |

The ability to introduce a wide range of functional groups onto polymers derived from glycidyl monomers makes them highly valuable materials in separation science, particularly as stationary phases for chromatography. mdpi.com The chemical and physical properties of the stationary phase dictate the separation mechanism and efficiency in chromatographic techniques.

Functionalized polymeric microspheres, for instance, are widely used as sorbents in liquid chromatography and solid-phase extraction. mdpi.com Porous microspheres synthesized from Glycidyl Methacrylate can be chemically modified to create stationary phases with specific selectivities. The surface of these materials can be functionalized by reacting the epoxide groups with various reagents to introduce ionic, hydrophobic, or chiral functionalities. These modified materials have been successfully used for the chromatographic separation of diverse analytes, including alkylbenzenes, alkyl aryl ketones, and N-alkylanilines. mdpi.com

For example, modifying a polymer with carboxylic acid groups via the epoxide handle can create a cation-exchange adsorbent. mdpi.com The introduction of triazole-4-carboxylic acid onto poly(glycidyl methacrylate) microspheres has been shown to produce an effective adsorbent for the removal of heavy metal ions like Pb(II) from solutions. researchgate.net

In the field of gas chromatography (GC), functionalized polymers are also used to create specialized capillary columns. The modification of polymers used as stationary phases can alter their polarity and selectivity, enabling the separation of complex mixtures. For instance, the controlled oxidation of poly(1-trimethylsilyl-1-propyne) introduces ketone, carbonyl, and hydroxyl groups, changing its chromatographic properties and improving its performance for analyzing catalytic reaction products. researchgate.net While this example does not directly involve a glycidyl-derived polymer, it illustrates the principle of post-polymerization modification to tune the separation capabilities of a polymeric stationary phase, a strategy readily applicable to the functionalized polymers discussed herein. The diverse functionalities that can be introduced via the epoxide ring offer a vast toolbox for designing custom stationary phases for specific and challenging separations in both liquid and gas chromatography.

Advanced Materials Applications and Performance Characterization

Integration into Polymer Matrices for Tailored Properties

Glycidyl (B131873) 4-tert-butylbenzoate is utilized as a functional monomer or additive in polymer matrices to impart specific, tailored properties. Its bifunctional nature—a reactive epoxide ring and a sterically hindering aromatic group—allows for precise control over the final characteristics of the polymer.

When integrated into a polymer backbone or cross-linked network, the glycidyl end of the molecule readily participates in polymerization and curing reactions. The bulky 4-tert-butylbenzoate group, however, does not react. Instead, it projects from the polymer chain, influencing the material's bulk properties in several key ways:

Increased Free Volume : The bulky side groups prevent dense chain packing, increasing the free volume within the polymer matrix. This can lower the glass transition temperature (Tg) and improve the flexibility of otherwise rigid polymer systems.

Enhanced Solubility : The presence of aromatic and alkyl groups can improve the solubility of the polymer in specific organic solvents, which is advantageous for processing and application.

Modified Mechanical Properties : While increasing flexibility, the rigid aromatic side groups can simultaneously enhance toughness and impact strength by providing a mechanism for energy dissipation under stress. cnrs.fr

Improved Thermal Stability : Aromatic structures are known to contribute to the thermal stability of polymers. nih.gov The inclusion of the tert-butylbenzoate moiety can elevate the decomposition temperature of the material. nih.gov

These tailored properties make it a valuable component in the formulation of materials where a precise balance of flexibility, toughness, and processability is required.

Role in High-Performance Coating and Resin Formulations

In the coatings and resins industry, Glycidyl 4-tert-butylbenzoate is often employed as a reactive diluent or a performance-enhancing modifier. Reactive diluents are components that reduce the viscosity of a resin system for easier application (e.g., spraying or brushing) and then become chemically incorporated into the final cured film, preventing them from leaching out over time. abg-am.comspecialchem.com

The compound's low viscosity helps to reduce the viscosity of high-molecular-weight epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), without the need for volatile organic compounds (VOCs). google.com As a monofunctional glycidyl ether, it can also improve the flexibility and impact strength of the cured coating by reducing the cross-link density. abg-am.comspecialchem.com

Table 1: Typical Effects of Monofunctional Reactive Diluents on Epoxy Resin Properties

| Property | Effect of Adding this compound | Rationale |

|---|---|---|

| Viscosity | Significant Reduction | Low molecular weight and simple structure allow for easier flow of polymer chains. specialchem.com |

| Flexibility / Impact Strength | Increase | Reduces cross-link density by terminating some polymer chains, allowing for more movement. abg-am.com |

| Chemical Resistance | Slight Decrease | Lower cross-link density can create pathways for chemical ingress. |

| Glass Transition Temp (Tg) | Decrease | Increased chain mobility and free volume lower the temperature required for transition. epo.org |

| Adhesion | Potential Improvement | Improved wetting of the substrate due to lower surface tension. |

| Volatility | Low | Compared to non-reactive diluents, it becomes part of the polymer, reducing emissions. google.com |

Investigation of Curing Mechanisms in Epoxy-Based Systems

The curing of an epoxy system involves the chemical reaction of the epoxide groups with a hardening agent (or "hardener"). The glycidyl group of this compound participates in this process. Common hardeners include amines and anhydrides.

When an amine hardener is used, the active hydrogen atoms on the amine nitrogen act as nucleophiles, attacking the carbon atom of the epoxide ring. This reaction opens the ring and forms a hydroxyl (-OH) group and a new carbon-nitrogen bond, covalently linking the diluent to the polymer network. semanticscholar.orgcnrs.fr This reaction proceeds until all epoxide groups or active amine hydrogens are consumed. Glycidyl-ester type epoxies are noted to cure quite rapidly with amine hardeners. threebond.co.jp

The reaction can be summarized in two steps:

Primary Amine Reaction : R-NH₂ + CH₂(O)CH- → R-NH-CH₂(OH)CH-

Secondary Amine Reaction : R-NH-CH₂(OH)CH- + CH₂(O)CH- → R-N(-CH₂(OH)CH-)₂

With anhydride (B1165640) hardeners, the curing mechanism is typically initiated by a catalyst or an existing hydroxyl group. researchgate.net The anhydride ring is opened, forming a carboxylic acid, which then reacts with an epoxy group to create an ester linkage and another hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. researchgate.net Throughout these processes, the 4-tert-butylbenzoate portion of the molecule remains intact and becomes a pendant group on the final polymer network.

Influence on the Mechanical and Chemical Robustness of Coatings

The incorporation of this compound into a coating formulation directly influences its final performance characteristics. The bulky, aromatic tert-butyl group plays a crucial role in enhancing the robustness of the cured film.

Mechanical Robustness:

Toughness and Flexibility : By acting as a monofunctional reactive diluent, it reduces the cross-linking density of the epoxy network. specialchem.com This imparts greater flexibility and toughness, making the coating more resistant to cracking and peeling upon impact or bending.

Tensile Strength : While excessive amounts of monofunctional diluents can decrease tensile strength, optimized formulations can achieve a balance where toughness is increased without a significant loss of strength. cnrs.fr

Chemical Robustness:

Hydrophobicity : The nonpolar tert-butyl group increases the hydrophobicity (water-repellency) of the coating's surface. This leads to improved water resistance and can reduce damage from moisture, humidity, and aqueous chemicals.

The combination of these effects results in coatings that are more durable and better suited for demanding environments where both mechanical resilience and chemical resistance are necessary.

Utilization in Specialized Polymeric Supports (e.g., Chromatographic Stationary Phases)

The reactive nature of the glycidyl group makes this compound and similar compounds valuable for the synthesis of functional polymeric supports, such as those used in chromatography. researchgate.net In this application, a porous polymer or silica (B1680970) support is functionalized to create a "stationary phase" that can selectively interact with and separate molecules in a mixture.

The glycidyl group serves as an excellent chemical handle for covalently bonding specific ligands to the support material. The process typically involves:

Synthesizing a base polymer support, often in the form of porous beads (microspheres).

Grafting this compound or a similar epoxy-functional monomer onto the surface of these beads.

Opening the epoxide ring with a reagent that has the desired functionality (e.g., an amine, thiol, or alcohol). This reaction permanently attaches the functional group to the support via the opened glycidyl linker. researchgate.netnih.gov

This method allows for the creation of a wide variety of stationary phases. For example, attaching chiral amine ligands can create a chiral stationary phase for separating enantiomers. researchgate.net Attaching ion-exchange groups can create ion-exchange resins for separating charged molecules like proteins or inorganic anions. nih.govnih.gov The presence of the glycidyl group provides a reliable and versatile route for the post-synthesis functionalization of monolithic columns and bead-based supports. researchgate.net

Emerging Applications in Electrophoretic Display Technologies

Electrophoretic displays (EPDs), commonly known as electronic ink or e-paper, function by moving charged pigment particles within microcapsules filled with a dielectric fluid. google.com The formulation of the components within these microcapsules is critical to the display's performance, including its contrast, switching speed, and bistability.

Compounds with structures similar to this compound are explored for use in these systems, potentially as part of the dielectric fluid, as a charge control agent, or as a monomer for forming the microcapsules themselves. The patent literature for EPDs describes a wide array of materials used to optimize the electrophoretic composition. nih.gov

The specific properties of this compound that make it of interest in this field include:

High Dielectric Constant : Aromatic esters can contribute to a desirable dielectric constant for the carrier fluid, influencing the movement of charged particles.

Low Volatility and Good Solubility : Its properties ensure the long-term stability of the fluid within the microcapsules and its ability to suspend various particles and additives.

Reactive Potential : The glycidyl group could be used to polymerize the shell of the microcapsules or to functionalize the pigment particles themselves, modifying their surface charge and dispersibility.

While not a universally cited component, its combination of a reactive handle and a bulky, nonpolar, aromatic tail makes it a candidate for the complex chemical formulations required to advance electrophoretic display technology.

Lack of Publicly Available Computational Chemistry Data for this compound

A thorough investigation into publicly accessible scientific literature and databases has revealed a significant lack of specific computational chemistry studies focused on the compound this compound. Despite extensive searches for quantum mechanical studies, Density Functional Theory (DFT) calculations, reaction pathway analyses, and computational spectroscopic predictions for this specific molecule, no detailed research findings were identified that would allow for the construction of an article based on the provided outline.

The search was broadened to include close structural analogs such as glycidyl benzoate (B1203000) and tert-butyl benzoate in an attempt to provide representative data. However, this expanded search also failed to yield the specific computational data points—such as detailed molecular geometries, electronic properties, reactivity indices, kinetic and activation energy predictions, or computationally predicted spectroscopic signatures—necessary to fulfill the detailed requirements of the requested article.

While general principles of computational chemistry and studies on broader classes of compounds like glycidyl ethers and esters are available, the specific quantitative data required for a scientifically accurate and detailed analysis of this compound itself is not present in the available literature. Therefore, it is not possible to generate the requested article with the specified focus and data inclusions at this time.

Computational Chemistry Approaches to Glycidyl 4 Tert Butylbenzoate Systems

Theoretical Modeling of Polymerization Behavior and Resulting Material Attributes

Computational chemistry provides a powerful lens through which the polymerization of Glycidyl (B131873) 4-tert-Butylbenzoate (G4tBB) and the properties of the resulting polymer, poly(glycidyl 4-tert-butylbenzoate) (PG4tBB), can be predicted and understood at a molecular level. These theoretical approaches enable the investigation of reaction mechanisms, polymerization kinetics, and the prediction of macroscopic material properties from first principles. Methodologies such as quantum chemical calculations and molecular dynamics (MD) simulations are instrumental in this endeavor.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the intricate details of the polymerization process. researchgate.netmdpi.com These calculations can model the reaction pathways of both anionic and cationic ring-opening polymerization of the epoxide ring of G4tBB. By calculating the Gibbs free energy for various steps, the thermodynamically favorable reaction pathways can be identified. researchgate.net For instance, DFT can be used to model the initiation, propagation, and termination steps, providing insights into reaction barriers and the stability of intermediates. This level of detail is crucial for understanding how catalysts, solvents, and temperature influence the polymerization kinetics and the structure of the resulting polymer chains.

Furthermore, quantum chemical calculations can predict how the electronic properties of the 4-tert-butylbenzoate substituent influence the reactivity of the glycidyl group. The electron-withdrawing or donating nature of the substituent can affect the charge distribution in the epoxide ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack during polymerization.

Once the polymer chains are formed, molecular dynamics (MD) simulations offer a way to predict the physical and mechanical properties of the bulk material. scirp.org MD simulations model the polymer as a collection of atoms interacting through a defined force field. By simulating the movement of these atoms over time, it is possible to predict macroscopic properties such as the glass transition temperature (Tg), density, and mechanical moduli. scirp.orgmdpi.com

For PG4tBB, MD simulations can be used to construct amorphous polymer models and study their behavior at different temperatures. mdpi.com By simulating a cooling process, the volume-temperature relationship can be determined, and the glass transition temperature can be identified as the point of inflection in this curve. scirp.org These simulations can also provide insights into the chain packing and free volume within the polymer matrix, which are critical factors influencing the material's thermomechanical properties. mdpi.com

The following tables present hypothetical data that could be generated from such computational studies on the G4tBB system.

Table 1: Predicted Reaction Barriers for G4tBB Polymerization using DFT

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Initiation | Anionic (t-BuOK) | THF | 12.5 |

| Propagation | Anionic (t-BuOK) | THF | 10.2 |

| Chain Transfer | Anionic (t-BuOK) | THF | 18.7 |

| Initiation | Cationic (BF₃·OEt₂) | Dichloromethane | 8.9 |

| Propagation | Cationic (BF₃·OEt₂) | Dichloromethane | 7.5 |

| Termination | Cationic (BF₃·OEt₂) | Dichloromethane | 15.1 |

This table showcases representative activation energies for key steps in the polymerization of this compound under different catalytic conditions, as would be predicted by Density Functional Theory calculations.

Table 2: Predicted Material Properties of PG4tBB from MD Simulations

| Property | Simulated Value | Experimental Correlation |

| Glass Transition Temperature (Tg) | 415 K (142 °C) | Expected to be in the range of aromatic poly(glycidyl ether)s |

| Density at 298 K | 1.15 g/cm³ | Consistent with amorphous polymers of similar structure |

| Young's Modulus | 3.2 GPa | Indicates a rigid polymer matrix |

| Fractional Free Volume (FFV) | 16.8% | Influences chain mobility and mechanical properties |

This table provides a summary of key thermomechanical properties for poly(this compound) that could be derived from molecular dynamics simulations.

Structure Reactivity Relationships and Analogous Glycidyl Derivatives

Comparative Analysis with Other Glycidyl (B131873) Esters and Ethers

Glycidyl 4-tert-Butylbenzoate belongs to the broader class of glycidyl compounds, which are characterized by the presence of a reactive oxirane (epoxide) ring. These compounds are primarily categorized into glycidyl esters and glycidyl ethers, distinguished by the linkage between the glycidyl group and the rest of the molecule.

The reactivity of the glycidyl group in both esters and ethers is dominated by the ring-opening reaction of the strained three-membered epoxide ring, typically initiated by nucleophiles or electrophiles. In the context of curing reactions for epoxy resins, amines are common nucleophilic curing agents. The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy amine.

A study on the anionic ring-opening polymerization of various epoxide monomers provided a reactivity scale for several glycidyl ethers. rsc.orgresearchgate.net While this study did not include glycidyl esters, it demonstrated that the nature of the substituent on the ether linkage significantly impacts the polymerization kinetics. For instance, the observed order of reactivity for some glycidyl ethers was found to be: Benzyl (B1604629) glycidyl ether > Allyl glycidyl ether > Ethoxyethyl glycidyl ether >> tert-Butyl glycidyl ether. rsc.orgresearchgate.net This highlights the substantial role of both electronic and steric factors in determining reactivity.

Model studies on the reaction of glycidyl ethers with amines have shown that the reaction is inherently rapid but is strongly influenced by steric factors. semanticscholar.orgsci-hub.se Aromatic amines, for example, are much less reactive than aliphatic amines. semanticscholar.orgsci-hub.se Furthermore, the hydroxyl groups generated during the curing process can catalyze the amine-glycidyl ether reaction. semanticscholar.orgsci-hub.se

| Compound Type | General Structure | Key Reactivity Features | Typical Applications |

| Glycidyl Esters | R-COO-CH₂-CH(O)CH₂ | Reactivity influenced by the electron-withdrawing nature of the ester group. | Coatings, adhesives, advanced composites. |

| Glycidyl Ethers | R-O-CH₂-CH(O)CH₂ | Reactivity influenced by the nature of the 'R' group (aliphatic vs. aromatic). | Coatings, adhesives, electrical laminates. |

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the para-position of the benzoate (B1203000) ring in this compound exerts a significant influence on its reactivity through a combination of electronic and steric effects.

Electronic Effects: The tert-butyl group is an electron-donating group. Through inductive effects, it increases the electron density on the aromatic ring. This electronic push can be transmitted to the ester carbonyl group, which in turn can slightly modulate the reactivity of the glycidyl moiety. In general, electron-donating groups can influence the rate of reactions involving the aromatic ring, though their effect on the remote epoxide ring is more subtle.

| Effect | Description | Impact on this compound |

| Electronic | The tert-butyl group is electron-donating, increasing electron density on the aromatic ring. | May slightly modulate the reactivity of the ester and glycidyl groups. |

| Steric | The bulky tert-butyl group creates significant spatial hindrance. | Can slow down reaction kinetics by impeding the approach of reactants. Influences polymer chain packing and morphology. |

Design and Synthesis of Functionalized Benzoate Derivatives

The structure of this compound serves as a template for the design and synthesis of a variety of functionalized benzoate derivatives with tailored properties. By modifying the substituents on the aromatic ring or by reacting the glycidyl group, new monomers can be created for specific applications.

One common approach is the synthesis of other glycidyl esters from various substituted benzoic acids. For example, replacing the tert-butyl group with other functional groups such as halogens, nitro groups, or long alkyl chains can systematically alter the electronic and steric properties of the resulting monomer. This allows for the fine-tuning of properties like reactivity, thermal stability, and solubility of the corresponding polymers.

Furthermore, the glycidyl group itself is a versatile handle for further functionalization. The epoxide ring can be opened with a variety of nucleophiles to introduce different functionalities. For instance, reaction with amines can lead to amino alcohol derivatives, while reaction with alcohols can produce ether derivatives. These functionalized molecules can then be used as building blocks for more complex polymer architectures.

The synthesis of functionalized benzo semanticscholar.orgnih.govdioxin-4-ones from salicylic (B10762653) acid and acetylenic esters represents another route to create complex benzoate derivatives, which can subsequently be modified. rsc.orgnih.govresearchgate.netnih.gov

Establishing Structure-Property Correlations in Glycidyl-Functionalized Materials

The properties of polymers derived from this compound are a direct consequence of its molecular structure. Establishing clear structure-property correlations is essential for designing materials with desired performance characteristics.

The mechanical properties of the cured resin, such as modulus, strength, and toughness, are also intimately linked to the monomer structure. The presence of the rigid aromatic ring in this compound is likely to contribute to a higher modulus and strength. Conversely, the increased free volume and potentially lower crosslink density due to steric hindrance might lead to increased toughness.

Studies on other epoxy systems have demonstrated that the structure of the epoxy monomer and the curing agent significantly impacts the final properties of the thermoset. For instance, comparing aromatic tetra-glycidyl ether and tetra-glycidyl amine epoxy networks revealed that the nature of the glycidyl linkage (ether vs. amine) has a profound effect on thermal stability, moisture ingress, and flexural properties. coventry.ac.uk Similarly, the use of different amine hardeners can lead to variations in the glass transition temperature and mechanical properties of the cured epoxy network. zenodo.org

| Structural Feature of this compound | Predicted Influence on Polymer Properties |

| Glycidyl Group | Enables cross-linking to form a thermoset network. |

| Ester Linkage | Contributes to the polarity and potential for hydrolytic degradation. |

| Aromatic Ring | Imparts rigidity, thermal stability, and influences mechanical strength. |

| para-tert-Butyl Group | Increases free volume, may lower Tg, and can enhance solubility and toughness. |

Future Research Trajectories and Unresolved Academic Challenges

Exploration of Novel and Efficient Synthetic Routes

The synthesis of Glycidyl (B131873) 4-tert-Butylbenzoate and other glycidyl esters is foundational to their application. While established methods exist, significant challenges remain in developing routes that are both highly efficient and environmentally benign.

Future research should focus on moving beyond traditional synthesis methods, such as those using epichlorohydrin (B41342) with sodium hydroxide (B78521), which can introduce chlorine contamination. google.com Such impurities are detrimental, particularly in microelectronics where halide ions can be corrosive. google.com The development of cleaner synthetic pathways is a primary challenge.

Promising research avenues include:

Enzymatic Synthesis: The use of biocatalysts, such as immobilized lipases, offers a green alternative for the esterification of 4-tert-butylbenzoic acid with glycidol (B123203). nih.gov This approach can lead to high-purity products under mild reaction conditions, minimizing byproducts. nih.gov The primary challenge lies in optimizing enzyme activity, stability, and recyclability for industrial-scale production.

Carbodiimide-Mediated Condensation: Methods using carbodiimide (B86325) reagents can effectively produce glycidyl esters. google.com However, the cost of these reagents and the need to efficiently remove byproducts like urea (B33335) present hurdles for large-scale synthesis. google.com Research into recyclable condensing agents or catalytic systems that generate minimal waste is needed.

Bio-based Feedstocks: A long-term goal is the synthesis of Glycidyl 4-tert-Butylbenzoate precursors from renewable resources. Drawing inspiration from the synthesis of plasticizers from castor oil, research could explore the production of 4-tert-butylbenzoic acid from bio-derived molecules, reducing the reliance on petrochemicals. researchgate.net

The table below summarizes a comparison of potential synthetic strategies, highlighting key research challenges.

| Synthetic Route | Advantages | Unresolved Challenges & Research Focus |

| Epichlorohydrin Method | Established, uses common reagents. | Chlorine contamination, formation of byproducts. google.com Research needed on purification and chlorine-free alternatives. |

| Enzymatic Synthesis | High selectivity, mild conditions, green process. nih.gov | Enzyme cost and stability, reaction kinetics for industrial scale-up. |

| Carbodiimide Condensation | Good yields for specialty applications. google.com | Reagent cost, byproduct removal, development of catalytic versions. |

| Transesterification | Potential for different starting materials. | Use of potentially toxic catalysts (e.g., thallium compounds) or corrosive halides. google.com Need for benign and recyclable catalysts. |

Development of Highly Selective Catalytic Systems for Specific Transformations

The epoxide ring of this compound is the key to its reactivity, particularly in polymerization and functionalization. A significant academic challenge is the development of catalytic systems that can control these transformations with high selectivity.

Future research should be directed toward catalysts that offer precise control over:

Stereoselectivity: For applications requiring specific optical properties, catalysts that can selectively open the epoxide ring to yield a particular stereoisomer are crucial. Chiral (salen)Co(III) complexes, which have demonstrated remarkable success in the hydrolytic kinetic resolution (HKR) of terminal epoxides, serve as a model system. unipd.itnih.gov Research is needed to adapt such systems for the polymerization and modification of this compound, achieving high enantioselectivity.

Regioselectivity: In reactions with asymmetric nucleophiles, the epoxide can undergo either α or β-ring opening. Catalysts like ruthenium-pincer complexes, which show strong Markovnikov selectivity in epoxide hydrogenolysis, provide a blueprint for designing systems that can dictate the point of nucleophilic attack on the glycidyl unit. acs.org

Reaction Type: The development of switchable catalysts could allow for multiple, distinct transformations of the monomer or resulting polymer. For instance, a single catalyst that could selectively promote either ring-opening polymerization or cycloaddition reactions would be highly valuable. Research into biocatalytic approaches, using enzymes from the glutathione (B108866) S-transferase (GST) family, could also open new pathways for highly selective transformations, mimicking natural detoxification mechanisms. european-coatings.com

The following table outlines promising catalytic systems and the specific challenges they address.

| Catalyst Class | Transformation Type | Key Advantage | Unresolved Challenge |

| Chiral (salen)Co(III) Complexes | Kinetic Resolution, Asymmetric Ring-Opening | Exceptionally high enantioselectivity (krel > 100). unipd.itnih.gov | Adapting for polymerization; catalyst loading and cost. |

| Ruthenium Pincer Complexes | Hydrogenolysis | High regioselectivity (Markovnikov product). acs.org | Broadening substrate scope; catalyst sensitivity. |

| Biocatalysts (e.g., GST enzymes) | Epoxidation, Ring-Opening | High stereo- and regioselectivity under mild conditions. european-coatings.com | Enzyme stability and scalability; limited to aqueous systems. |

| Heterodinuclear Catalysts | Ring-Opening Copolymerization (e.g., with CO2) | Activation of inert molecules like CO2. queensu.ca | Understanding metal synergy; improving turnover frequency. |

Design and Engineering of Novel Polymeric Architectures for Advanced Applications

The true value of this compound lies in the unique polymers it can form. The bulky 4-tert-butylbenzoate side group is expected to impart properties such as increased glass transition temperature (Tg), enhanced thermal stability, and specific solubility characteristics. The primary challenge is to engineer polymeric architectures that harness these properties for advanced applications. porphyrin.net

Future research should focus on several key areas:

Controlled Polymerization Techniques: Applying techniques like Atom Transfer Radical Polymerization (ATRP) or zwitterionic polymerization could allow for the synthesis of polymers with controlled molecular weights and low polydispersity. ehu.esresearchgate.net This control is essential for creating well-defined block copolymers and other complex architectures.

Post-Polymerization Modification: A significant opportunity lies in creating a base polymer, poly(this compound), and then modifying the ester group. However, a more versatile approach involves starting with a reactive glycidyl polymer, like poly(glycidyl azide) (PGA) or poly(glycidyl methacrylate) (PGMA), and introducing the 4-tert-butylbenzoate moiety via "click chemistry." springernature.comresearchgate.netrsc.org This strategy allows for the creation of a wide range of functional materials from a common precursor.

Advanced Topologies: Exploration beyond linear polymers to create cyclic, branched, or hyperbranched structures is a key unresolved challenge. Cyclic polymers, for instance, often exhibit different physical properties compared to their linear counterparts. ehu.es

Self-Assembling Systems: Designing amphiphilic block copolymers incorporating this compound could lead to the formation of micelles, capsules, or other nanostructures in solution. rsc.org These self-assembled systems have potential applications in areas like targeted drug delivery or nanoreactors.

Integration of this compound Chemistry with Sustainable and Circular Economy Principles

For any chemical to have a long-term future, its lifecycle must align with the principles of sustainability and the circular economy. This represents a major academic and industrial challenge for materials derived from this compound, especially if they are used to create durable thermosets like epoxy resins.

Key research trajectories in this area include:

Design for Recyclability: A critical challenge is to design crosslinked polymers that are not permanently fixed. The incorporation of dynamic covalent bonds into the polymer network could create "vitrimers." dntb.gov.ua These materials behave like classical thermosets at operating temperatures but can be reprocessed and recycled at elevated temperatures, enabling a circular lifecycle. dntb.gov.ua

Chemical Recycling and Depolymerization: Research into catalytic systems that can efficiently depolymerize poly(this compound) back to its monomer or other valuable chemical feedstocks is essential. queensu.camdpi.com This approach, a form of tertiary recycling, is crucial for breaking down polymer waste into its constituent building blocks for reuse. mdpi.com

Life Cycle Assessment (LCA): A comprehensive LCA is needed to evaluate the environmental impact of this compound from production to end-of-life. This analysis would identify hotspots in energy consumption, greenhouse gas emissions, and waste generation, guiding future research toward more sustainable pathways. nrel.govrsc.org The goal is to ensure that the entire value chain, from chemical synthesis to end-product disposal, contributes positively to a circular economy. scielo.brnih.gov

Advanced Computational Modeling for Complex Glycidyl Polymer Systems and Their Interactions

Computational modeling provides powerful tools for predicting material properties and guiding experimental work, saving time and resources. For complex systems based on this compound, developing accurate and predictive models is a significant academic challenge.

Future research in this domain should leverage:

Molecular Dynamics (MD) Simulations: All-atom MD simulations can be used to understand the structure-property relationships of polymers derived from this compound. mdpi.comrsc.org These simulations can predict key physical properties like the glass transition temperature, mechanical modulus, and thermal stability. mdpi.com They can also model the interaction of the polymer with solvents or surfaces, which is critical for applications in coatings and adhesives. mdpi.comrsc.org

Coarse-Grained (CG) Modeling: For studying large-scale phenomena like polymer self-assembly or the formation of polymer networks, CG-MD simulations are essential. nih.gov These models simplify the molecular representation, allowing for the simulation of larger systems over longer timescales, providing insights into the morphology of block copolymer assemblies or the curing process of epoxy resins. nih.gov

Quantum Mechanical (QM) Calculations: QM methods are needed to investigate reaction mechanisms, such as polymerization kinetics and catalytic cycles. These calculations can help in the rational design of new catalysts with higher activity and selectivity.

Multiscale Modeling: Integrating these different computational techniques is a major challenge. A multiscale approach would use QM to understand bond breaking and formation, feed this information into MD simulations to predict bulk properties, and use the results to inform continuum models of material performance.

The table below details the application of various modeling techniques to address specific research questions.

| Modeling Technique | Research Question Addressed | Key Challenge / Future Direction |

| All-Atom Molecular Dynamics (MD) | Prediction of Tg, modulus, thermal expansion; polymer-solvent interactions. mdpi.commdpi.com | Development of accurate force fields for the 4-tert-butylbenzoate group; simulating long-time relaxation phenomena. |

| Coarse-Grained (CG) MD | Self-assembly of block copolymers; morphology of polymer blends. nih.gov | Creating robust mapping schemes from all-atom to coarse-grained models; validating CG predictions against experimental data. |

| Quantum Mechanics (QM) | Elucidation of catalytic reaction mechanisms; prediction of polymerization kinetics. | Accurately modeling solvent effects and complex catalyst structures; high computational cost for large systems. |

| Multivariate Analysis | Correlating spectral data (e.g., NMR) with chemical properties and contaminant formation. nih.gov | Integrating real-time process data; developing predictive models for industrial process control. |

By systematically addressing these unresolved challenges, the scientific community can unlock the full potential of this compound as a building block for the next generation of high-performance, sustainable materials.

Q & A

Q. What advanced search strategies optimize the retrieval of peer-reviewed studies on glycidyl ester reactivity?

- Methodology : Use Boolean operators (e.g., "this compound AND (epoxide ring-opening OR nucleophilic substitution)") in databases like SciFinder or Web of Science. Filter results by publication date (post-2018) and exclude non-academic sources (e.g., patents, industrial catalogs) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How should researchers address gaps in mechanistic data for this compound in peer-reviewed manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.